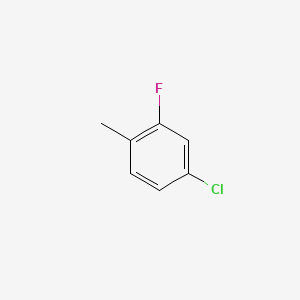

4-Chloro-2-fluorotoluene

Descripción

Significance as a Key Intermediate in Chemical Synthesis

The primary significance of 4-chloro-2-fluorotoluene in academic and industrial research lies in its role as a key intermediate. chemimpex.com Its distinct combination of halogen substituents imparts a favorable reactivity profile, making it an ideal precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty materials. chemimpex.comguidechem.com The presence of both chlorine and fluorine atoms on the aromatic ring influences the molecule's electronic properties, allowing for selective chemical transformations. chemimpex.com

This compound serves as a crucial starting material in multi-step synthetic pathways. For instance, it is utilized in the preparation of 4-chloro-2-fluoro-benzylbromide, a reagent that can be further elaborated into more complex structures. chemicalbook.com The ability to undergo various reactions, including electrophilic aromatic substitution and nucleophilic substitution, makes it a versatile tool for chemists seeking to construct intricate molecular architectures. chemimpex.com

Interdisciplinary Research Landscape and Scope

The application of this compound extends across multiple scientific disciplines, highlighting its interdisciplinary importance.

Medicinal Chemistry: In the pharmaceutical sector, this compound is a valuable building block in the design and synthesis of novel therapeutic agents. chemimpex.comguidechem.com Its structural motif can be incorporated into drug candidates to modulate their biological activity, selectivity, and pharmacokinetic properties. chemimpex.com

Agrochemistry: The agrochemical industry utilizes this compound as an intermediate in the production of modern crop protection agents, such as herbicides and insecticides. chemimpex.com The inclusion of fluorine atoms, in particular, can enhance the efficacy and metabolic stability of these agricultural products.

Materials Science: Researchers in materials science employ this compound in the development of advanced materials, including specialty polymers and fine chemicals. chemimpex.com The unique properties conferred by the halogen substituents can be leveraged to create materials with enhanced thermal stability, chemical resistance, and other desirable characteristics. chemimpex.com

The broad utility of this compound underscores its fundamental role in advancing various fields of chemical research and development.

Interactive Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClF | chemimpex.com |

| Molecular Weight | 144.57 g/mol | chemimpex.com |

| Appearance | Colorless to light yellow liquid | chemimpex.comchemicalbook.com |

| Boiling Point | 158 °C | chemimpex.comsynquestlabs.com |

| Density | 1.186 - 1.19 g/mL | chemimpex.comchemicalbook.com |

| Refractive Index | 1.498 - 1.5 | chemicalbook.comsynquestlabs.com |

| CAS Number | 452-75-5 | chemimpex.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-fluoro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFCYQTVSDCXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196428 | |

| Record name | 4-Chloro-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-75-5 | |

| Record name | 4-Chloro-2-fluoro-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis Research of 4 Chloro 2 Fluorotoluene

Established Synthetic Routes and Reaction Conditions

Schiemann-Type Reactions for Direct Fluorination

The Balz-Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring. This transformation proceeds via a diazonium salt intermediate, which is then thermally decomposed to yield the corresponding aryl fluoride (B91410). This route is particularly effective for the synthesis of 4-Chloro-2-fluorotoluene.

A primary and efficient route to synthesize this compound is through a modified Schiemann reaction starting from 5-Chloro-2-methylaniline (B43014). The process involves three main stages: salification, diazotization, and thermolysis. google.com

First, 5-Chloro-2-methylaniline is salified by reacting it with anhydrous hydrofluoric acid. This step is typically performed at a low temperature, around 5-7°C, to form the corresponding amine salt. Following salification, the diazotization is carried out by the addition of sodium nitrite (B80452) at a temperature range of -3°C to 0°C. This reaction converts the primary aromatic amine into a diazonium fluoride salt. google.com

The final step is the thermal decomposition (thermolysis) of the diazonium salt. The reaction mixture is heated, causing the diazonium group to be replaced by a fluorine atom, releasing nitrogen gas in the process. This decomposition is carefully controlled, with the temperature gradually increasing from 0°C to 40°C to ensure a high yield and purity of the final product, this compound. google.com Traditional methods often involve the use of fluoroboric acid to form a more stable diazonium tetrafluoroborate (B81430) salt, which is then isolated and decomposed. google.com However, the in-situ formation and decomposition using anhydrous hydrofluoric acid can offer a more streamlined process. google.com

Significant research has been conducted to optimize the reaction conditions of the Schiemann-type synthesis of this compound to enhance both yield and purity. Key parameters that have been investigated include molar ratios of reactants, temperature control at different stages, and reaction time.

A patented method highlights the importance of precise control over these parameters. By optimizing the molar ratios and reaction temperatures for each step—salification, diazotization, and thermolysis—a product purity of over 99% and a yield as high as 98% can be achieved. google.com The controlled, slow addition of reagents and gradual heating during thermolysis are crucial to prevent side reactions and the formation of impurities. google.com

Interactive Table: Optimized Reaction Parameters for Schiemann-Type Synthesis google.com

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Salification | ||

| Molar Ratio (Anhydrous HF : 5-Chloro-2-methylaniline) | (2-5) : 1 | Ensures complete salt formation. |

| Temperature | 5-7 °C | Controls reaction exothermicity. |

| Reaction Time | 1-3 hours | Allows for completion of the salification. |

| Diazotization | ||

| Molar Ratio (Sodium Nitrite : 5-Chloro-2-methylaniline) | (1-1.5) : 1 | Provides sufficient diazotizing agent. |

| Temperature | -3 to 0 °C | Maintains stability of the diazonium salt. |

| Reaction Time | 1-3 hours | Ensures complete conversion to the diazonium salt. |

| Thermolysis |

Halogenation Approaches

Alternative synthetic strategies involve the direct halogenation of toluene (B28343) precursors. These methods can be more atom-economical but often face significant challenges in controlling regioselectivity. The directing effects of the substituents already present on the aromatic ring (methyl, chloro, or fluoro groups) determine the position of the incoming halogen.

The synthesis of this compound can theoretically be achieved by the direct electrophilic fluorination of 4-Chlorotoluene (B122035). In this scenario, the existing methyl group is an ortho-, para-directing activator, while the chlorine atom is an ortho-, para-directing deactivator. The desired product requires fluorination at the C2 position, which is ortho to the methyl group and meta to the chlorine.

Modern electrophilic fluorinating reagents, such as Selectfluor (F-TEDA-BF4), are used for such transformations. guidechem.com However, achieving high regioselectivity is a significant challenge. The reaction is likely to yield a mixture of isomers, including 4-chloro-3-fluorotoluene, due to the competing directing effects of the methyl and chloro groups. The development of transition-metal-catalyzed C-H activation/fluorination methods is an active area of research that may offer more precise control over the position of fluorination. nih.gov Detailed research findings specifically documenting a high-yield, regioselective direct fluorination of 4-chlorotoluene to this compound are not extensively reported in the scientific literature.

Another plausible halogenation route is the electrophilic chlorination of 2-Fluorotoluene (B1218778). In this precursor, both the methyl group and the fluorine atom are ortho-, para-directing. The fluorine atom is a deactivator, while the methyl group is an activator. The primary positions for electrophilic attack are C4 and C6.

The desired product, this compound, is formed by chlorination at the C4 position (para to the methyl group and meta to the fluorine). The main byproduct would be 2-Chloro-6-fluorotoluene, resulting from chlorination at the C6 position (ortho to the methyl group). The ratio of these isomers depends on the catalyst and reaction conditions used. zenodo.org Lewis acid catalysts, such as iron(III) chloride or aluminum chloride, are typically employed for electrophilic chlorination of aromatic compounds. guidechem.commdpi.com The steric hindrance from the adjacent methyl group might slightly favor substitution at the C4 position over the C6 position. However, obtaining this compound as the sole or major product is challenging, and separation of the resulting isomers is often required. Research focusing on specific catalysts to maximize the regioselectivity of this particular transformation is an ongoing area of interest.

Photochlorination for Trichloromethyl Derivatives

The conversion of the methyl group of this compound into a trichloromethyl group is typically achieved through a free-radical chain reaction initiated by ultraviolet (UV) light. This process, known as photochlorination, proceeds via a sequential substitution of the hydrogen atoms of the methyl group with chlorine atoms.

The reaction mechanism involves three key stages:

Initiation: UV radiation promotes the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of this compound, forming a benzyl-type radical and hydrogen chloride (HCl). This benzylic radical then reacts with another chlorine molecule to yield the chlorinated product and a new chlorine radical, which continues the chain reaction. This process is repeated until all three hydrogen atoms are substituted.

Termination: The reaction ceases when two radicals combine to form a stable molecule.

While specific studies detailing the photochlorination of this compound are not extensively documented in publicly available literature, the process can be effectively illustrated by the analogous photochlorination of p-fluorotoluene to yield p-fluorotrichlorotoluene. In a typical industrial setting, the reaction is carried out by introducing chlorine gas into the starting material under UV irradiation at elevated temperatures, often between 70-85°C. The progress of the reaction can be monitored by Gas Chromatography (GC) to ensure the complete conversion of the starting material. This method is known for its high yield and purity of the resulting trichloromethyl derivative.

The resulting 2-chloro-4-fluoro-1-(trichloromethyl)benzene is a valuable intermediate for further synthetic transformations.

Oxidative Transformations of this compound

The methyl group of this compound can be oxidized to various functional groups, most notably a carboxylic acid or a benzaldehyde (B42025). These transformations provide access to a range of important chemical intermediates.

The direct oxidation of the methyl group of this compound is a common route to synthesize 2-chloro-4-fluorobenzoic acid, a key intermediate in the production of pharmaceuticals and agrochemicals. This oxidation can be achieved using various oxidizing agents and catalytic systems. One effective method involves the use of transition metal catalysts, such as cobalt (II) and manganese (II) salts, in the presence of an oxygen source.

A notable example of this transformation involves heating this compound in glacial acetic acid with cobalt (II) acetate (B1210297) tetrahydrate, manganese (II) acetate tetrahydrate, and a source of bromide ions, under oxygen pressure. This process has been shown to produce 2-chloro-4-fluorobenzoic acid in high yields.

Below is an interactive data table summarizing different reaction conditions for the synthesis of 2-chloro-4-fluorobenzoic acid from this compound:

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Pressure | Yield (%) |

| Co(OAc)₂·4H₂O, Mn(OAc)₂·4H₂O, HBr | Oxygen | Glacial Acetic Acid | 130-160 | 300 psi | 92 |

| Co(OAc)₂·4H₂O, NaBr, AIBN | Oxygen | Acetic Acid | 130 | 1.2 MPa | 89 |

AIBN: 2,2'-azobis(isobutyronitrile)

The synthesis of 2-chloro-4-fluorobenzaldehyde (B1630644) from this compound can be achieved through a multi-step process that begins with the halogenation of the methyl group, followed by hydrolysis.

The initial step involves the free-radical halogenation of the methyl group to form a dihalomethyl derivative, such as 2-chloro-4-fluoro-1-(dichloromethyl)benzene. This intermediate can then be hydrolyzed to the corresponding benzaldehyde. The traditional method for synthesizing 2-fluorobenzaldehyde (B47322) from 2-fluorotoluene involves the chlorination of the side chain to produce 2,2-dichloro-1-fluoroethylbenzene, followed by hydrolysis, often catalyzed by concentrated sulfuric acid. A similar pathway can be applied to this compound.

Alternatively, the trichloromethyl derivative obtained from photochlorination can be partially hydrolyzed to the benzoyl chloride, which can then be reduced to the benzaldehyde. The hydrolysis of the trichloromethyl group to a carboxylic acid is also a well-established transformation, which can be a precursor to the aldehyde through reduction.

Advanced Synthetic Strategies Utilizing this compound

The unique substitution pattern of this compound makes it an attractive starting material for the application of modern synthetic methodologies aimed at accelerating the discovery of new chemical entities.

The Intermediate Derivatization Method (IDM) is a strategy employed in both pharmaceutical and agrochemical research to efficiently discover novel, biologically active molecules. acs.org This method involves taking a known, commercially available, or easily accessible intermediate, such as this compound, and systematically modifying its structure to create a library of new compounds. acs.orgnih.gov The goal is to explore the chemical space around a core structure to identify new leads with improved properties.

In the context of this compound, the IDM approach would involve leveraging the reactivity of the methyl group and the aromatic ring. For example, the various derivatives discussed previously, such as the trichloromethyl, carboxylic acid, and benzaldehyde derivatives, can serve as platforms for further derivatization. These functional groups can be used in a wide range of chemical reactions, including esterification, amidation, and the formation of Schiff bases, to rapidly generate a diverse set of molecules for biological screening. This approach can shorten the discovery phase and reduce costs compared to more traditional methods. acs.org

The concepts of chemoselectivity and regioselectivity are crucial when considering further transformations of this compound and its derivatives.

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple functional groups. For instance, in a molecule derived from this compound that contains both a carboxylic acid and an ester, a reducing agent might be chosen that selectively reduces the carboxylic acid while leaving the ester intact.

Regioselectivity pertains to the control of the position at which a chemical reaction occurs. In the case of electrophilic aromatic substitution on the this compound ring, the directing effects of the existing substituents will determine the position of the incoming electrophile. The methyl group is an activating, ortho-, para-directing group, while the chloro and fluoro atoms are deactivating, ortho-, para-directing groups. The interplay of these electronic and steric effects will govern the regiochemical outcome of reactions such as nitration or further halogenation. Understanding and controlling these selective processes are fundamental to the efficient synthesis of complex molecules derived from this compound.

Green Chemistry Principles in Synthetic Research of this compound

The integration of green chemistry principles into the synthesis of this compound is an evolving field of study. Researchers are actively exploring methods to make the production of this important chemical intermediate more environmentally benign. Key areas of focus include the reduction of hazardous waste streams and the adoption of sustainable solvent systems.

Strategies for Waste Stream Minimization and Byproduct Management

The traditional synthesis of this compound often involves diazotization of 5-chloro-2-methylaniline, a process that can generate significant waste if not properly managed. Green chemistry approaches aim to mitigate this through careful process control and waste valorization.

The diazotization of aromatic amines, a key reaction in one of the synthetic routes to this compound, is known to produce byproducts. The reaction of primary aromatic amines with nitrous acid leads to the formation of diazonium salts. unacademy.comorganic-chemistry.org While these are valuable intermediates, their subsequent reactions can lead to the formation of various impurities if the reaction conditions are not carefully controlled. libretexts.orgresearchgate.net Research into the diazotization of substituted anilines aims to improve the selectivity of the reaction and minimize the formation of unwanted side products, thereby reducing the downstream purification burden and waste generation.

Another avenue for greening the synthesis of fluorotoluene derivatives involves the utilization of waste materials as starting points. A patented method describes the synthesis of fluorotoluene derivatives from waste trinitrotoluene (TNT). This approach not only provides a method for producing valuable chemicals but also addresses the significant environmental issue of managing explosive waste. google.com

Below is a table summarizing common byproducts in the synthesis of this compound and strategies for their management:

| Byproduct Category | Potential Formation Pathway | Management Strategy |

| Phenolic impurities | Hydrolysis of the diazonium salt intermediate | Optimization of reaction temperature and acid concentration to suppress hydrolysis. |

| Azo compounds | Coupling of the diazonium salt with unreacted amine or other aromatic species | Controlled addition of reagents and maintaining a low reaction temperature. |

| Tar-like polymers | Decomposition of the diazonium salt | Precise temperature control during the thermolysis step. |

| Inorganic salts | Neutralization of acidic streams | Recovery and reuse of valuable components like hydrofluoric acid. |

Research on the Utilization of Recyclable Solvents

The choice of solvent plays a pivotal role in the environmental impact of a chemical process. Traditional syntheses of fluorinated aromatic compounds often rely on volatile organic compounds (VOCs). Green chemistry research is actively investigating the use of more sustainable and recyclable solvent alternatives.

Perfluorocarbons (PFCs) have emerged as promising recyclable solvents for fluorination reactions, including the Halex process, which is a viable route for synthesizing compounds like this compound. A key advantage of PFCs is their thermal stability and immiscibility with many organic compounds, which simplifies their recovery and reuse at the end of the reaction. For instance, in a Halex reaction, the PFC solvent can be easily separated from the product mixture and recycled, which significantly reduces solvent waste. google.com

Fluorinated solvents, in general, are being explored for their unique properties in organic electrosynthesis and other advanced synthetic methods. While their cost and the environmental concerns associated with their production from hazardous materials like HF are important considerations, their potential for recycling makes them an area of active research. acs.org

The table below outlines some recyclable solvent systems and their potential applicability in the synthesis of this compound:

| Recyclable Solvent System | Key Advantages | Potential Application in this compound Synthesis |

| Perfluorocarbons (PFCs) | High thermal stability, chemical inertness, ease of separation and recycling. google.com | Halex reaction for the conversion of a chloro-precursor to this compound. |

| Ionic Liquids (ILs) | Low vapor pressure, high thermal stability, tunable properties. | Nucleophilic aromatic substitution reactions. |

| Supercritical Fluids (e.g., scCO2) | Non-toxic, non-flammable, easily removable from the product. | Potential for cleaner fluorination reactions. |

| Deep Eutectic Solvents (DES) | Biodegradable, low cost, simple preparation. | Alternative reaction media for nucleophilic fluorination. |

Reactivity Investigations and Mechanistic Studies of 4 Chloro 2 Fluorotoluene

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemistrysteps.com

The 4-Chloro-2-fluorotoluene molecule does not possess any strong electron-withdrawing groups. The halogen substituents (Cl and F) are only weakly deactivating, and the methyl group is electron-donating. Consequently, the aromatic ring of this compound is not sufficiently electron-poor to undergo SNAr reactions under standard conditions. For a nucleophilic attack to occur, harsh reaction conditions or specialized catalytic systems would be required.

In the context of SNAr reactions, the nature of the halogen substituent plays a crucial role that is counterintuitive when compared to SN1 and SN2 reactions. The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group, not the departure of the leaving group itself. masterorganicchemistry.com The reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. chemistrysteps.comyoutube.com

This trend is attributed to the high electronegativity of fluorine. The strong inductive electron-withdrawing effect of fluorine polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.com Therefore, in a hypothetical SNAr reaction on an appropriately activated chloro-fluoro-aromatic compound, the fluoride (B91410) is generally the better leaving group compared to the chloride. For this compound, if the ring were sufficiently activated by other substituents, a nucleophile would preferentially displace the fluorine atom at the C-2 position over the chlorine atom at the C-4 position.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring, leading to the replacement of a hydrogen atom. masterorganicchemistry.com The regiochemical outcome of EAS reactions on substituted benzenes is governed by the electronic properties of the substituents already present on the ring.

In this compound, three substituents influence the position of an incoming electrophile:

Methyl Group (-CH₃): This is an activating group that donates electron density to the ring primarily through hyperconjugation. It directs incoming electrophiles to the ortho and para positions relative to itself (C-2 and C-6, as C-4 is already substituted).

Fluorine (-F) and Chlorine (-Cl): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are ortho-, para-directors because they can donate electron density through resonance, which stabilizes the cationic intermediate (arenium ion) when the attack occurs at these positions. ck12.orgquora.com

The directing effects of the substituents are summarized below:

-F at C-2: Directs ortho (C-3) and para (C-5).

-Cl at C-4: Directs ortho (C-3 and C-5).

-CH₃ at C-1: Directs ortho (C-6) and para (C-4, blocked).

Considering these effects, the positions most activated for electrophilic attack are C-3, C-5, and C-6. The powerful directing effect of the halogens strongly favors substitution at C-3 and C-5. The methyl group activates the C-6 position. The precise product distribution in a specific EAS reaction, such as nitration or halogenation, would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. For instance, attack at the C-6 position may be sterically hindered by the adjacent methyl group. Therefore, substitution is most likely to occur at positions 3 and 5.

Controlled Oxidation and Reduction Chemistry

The substituents on this compound offer sites for various oxidative and reductive transformations, enabling its conversion into a range of valuable derivatives such as carboxylic acids, aldehydes, and amines.

The methyl group of this compound can be oxidized to form a carboxylic acid or an aldehyde. The synthesis of 4-Chloro-2-fluorobenzoic acid has been achieved through catalytic oxidation. One documented method involves heating this compound in acetic acid in the presence of a cobalt(II) acetate (B1210297) catalyst, sodium bromide, and a radical initiator under an oxygen atmosphere. This process provides the corresponding carboxylic acid in high yield. chemicalbook.com

| Starting Material | Product | Reagents and Conditions | Yield |

|---|---|---|---|

| This compound | 4-Chloro-2-fluorobenzoic acid | Co(OAc)₂, NaBr, AIBN, O₂, Acetic Acid, 130°C, 1.5 h | 89% |

The synthesis of the corresponding aldehyde, 4-Chloro-2-fluorobenzaldehyde, typically proceeds via a two-step process. First, the methyl group undergoes free-radical halogenation to form a benzyl (B1604629) halide. This intermediate is then hydrolyzed to yield the aldehyde. For example, a general method for preparing fluorobenzaldehydes involves the chlorination of a fluorotoluene to generate a benzal chloride product, which is subsequently hydrolyzed using a catalyst to give the final aldehyde. google.com

The synthesis of amines from this compound typically requires the prior introduction of a nitrogen-containing functional group, which is then reduced. Two primary synthetic routes are common:

Nitration followed by Reduction: The aromatic ring can first be nitrated via an electrophilic aromatic substitution reaction to yield 4-chloro-2-fluoro-nitrobenzene derivatives. google.comresearchgate.net The resulting nitro group can then be readily reduced to an amine (4-chloro-2-fluoroaniline). This reduction is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas, or by using reducing agents like iron or tin in acidic media. researchgate.netchemicalbook.com

Oxidation followed by Reductive Amination: The methyl group can be oxidized to an aldehyde, as described previously. The resulting 4-Chloro-2-fluorobenzaldehyde can then be converted to an amine through reductive amination. wikipedia.org This one-pot reaction involves the condensation of the aldehyde with an amine (such as ammonia (B1221849) to form a primary amine) to form an imine intermediate, which is then reduced in situ to the corresponding amine. nih.govmasterorganicchemistry.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride. masterorganicchemistry.comharvard.edu

| Transformation | Starting Material Type | Typical Reagents and Conditions | Product Type |

|---|---|---|---|

| Nitro Group Reduction | Aryl Nitro Compound | H₂, Pd/C, Methanol, Room Temp chemicalbook.com | Aryl Amine |

| Reductive Amination | Aryl Aldehyde + Ammonia | H₂, Cobalt Catalyst, 80-140°C nih.govnih.gov | Benzyl Amine |

| Reductive Amination | Aryl Aldehyde + Amine | Sodium Triacetoxyborohydride (STAB), Acetic Acid harvard.edu | Substituted Benzyl Amine |

Radical Chemistry of this compound and its Derivatives

In contrast to reactions involving the aromatic ring, the methyl group of this compound is susceptible to free-radical substitution reactions. The most common of these is free-radical halogenation, which occurs at the benzylic position. wikipedia.org This reaction is typically initiated by UV light or a radical initiator (like AIBN) and proceeds via a chain mechanism involving halogen radicals. libretexts.orgchemguide.co.uk

For example, the reaction of this compound with N-bromosuccinimide (NBS) in the presence of a radical initiator would lead to the selective bromination of the methyl group, forming 1-(bromomethyl)-4-chloro-2-fluorobenzene. This contrasts with electrophilic bromination (using Br₂ and a Lewis acid), which would result in substitution on the aromatic ring.

The stability of the intermediate benzyl radical is a key factor in the rate of this reaction. Electron-withdrawing substituents on the aromatic ring, such as chlorine and fluorine, generally destabilize the benzyl radical, making hydrogen abstraction from the methyl group of this compound slower than from unsubstituted toluene (B28343). acs.orgucl.ac.uk The selectivity of radical halogenation also differs, with bromination being significantly more selective than chlorination for the most stable radical position. youtube.comyoutube.com

Experimental Techniques for the Generation of Benzyl-Type Radicals

The formation of benzyl-type radicals from precursors like this compound can be achieved through various experimental techniques that facilitate the homolytic cleavage of a benzylic C-H or C-X (where X is a halogen) bond. While specific studies detailing the generation of the 4-chloro-2-fluorobenzyl radical are not extensively documented, established methods for analogous compounds provide a clear framework for its potential generation.

Photolysis:

Photolysis, particularly laser flash photolysis, is a powerful technique for generating and studying transient radical species. The process typically involves the irradiation of a suitable precursor with light of a specific wavelength to induce bond homolysis. For generating the 4-chloro-2-fluorobenzyl radical, a common precursor would be 4-chloro-2-fluorobenzyl bromide or 4-chloro-2-fluorobenzyl chloride.

Upon absorption of photons, the carbon-halogen bond, being weaker than the C-H bonds of the methyl group, undergoes homolytic cleavage. nih.gov The general mechanism is depicted below:

C₇H₅Cl(F)CH₂X + hν → C₇H₅Cl(F)CH₂• + X•

Studies on similar bromo- and chloro-substituted benzyl derivatives have shown that the initial step is the homolytic C-X bond cleavage from an excited state, leading to the formation of a biradical pair. nih.gov The efficiency and outcome of the reaction can be influenced by the solvent polarity. nih.gov

Radiolysis:

Radiolysis utilizes ionizing radiation, such as gamma rays or electron beams, to induce chemical reactions. In the context of generating benzyl-type radicals, the radiolysis of toluene and its derivatives in various media has been investigated. iaea.orgiaea.org When this compound is subjected to radiolysis in an aqueous solution, it can react with radicals generated from the radiolysis of water, primarily hydroxyl radicals (•OH) and hydrogen atoms (H•).

These reactive species can abstract a hydrogen atom from the methyl group of this compound, yielding the 4-chloro-2-fluorobenzyl radical:

C₇H₅Cl(F)CH₃ + •OH → C₇H₅Cl(F)CH₂• + H₂O

C₇H₅Cl(F)CH₃ + H• → C₇H₅Cl(F)CH₂• + H₂

Pulse radiolysis studies on aqueous toluene solutions have confirmed the formation of benzyl radicals, alongside other adducts. iaea.org

Other Methods:

Hydrogen Abstraction: Chemical initiators can be used to abstract a hydrogen atom from the methyl group of this compound. Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) are commonly employed for benzylic bromination, which proceeds via a benzyl radical intermediate.

Thermal Decomposition: Thermally labile precursors containing the 4-chloro-2-fluorobenzyl moiety could also serve as a source of the radical upon heating.

The detection and characterization of the generated radicals are typically performed using spectroscopic techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, which can provide information about the radical's structure and electronic environment. researchgate.netwashington.eduresearchgate.net

| Technique | Typical Precursor | Mechanism | Key Parameters |

|---|---|---|---|

| Photolysis | 4-Chloro-2-fluorobenzyl halide | Homolytic C-X bond cleavage | Wavelength, Solvent Polarity |

| Radiolysis | This compound | H-atom abstraction by •OH or H• | Radiation Dose, Solvent |

| Chemical Initiation | This compound | H-atom abstraction by an initiator | Initiator, Temperature |

Analysis of Substituent Effects on Radical Stability and Electrophilicity

The stability and electrophilicity of the 4-chloro-2-fluorobenzyl radical are significantly influenced by the electronic properties of the chlorine and fluorine substituents on the aromatic ring. These effects can be understood by considering inductive and resonance effects.

Inductive and Resonance Effects of Substituents:

Fluorine (at position 2): Fluorine is the most electronegative element and therefore exhibits a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic ring through a positive resonance effect (+R). In the case of halogens, the inductive effect generally outweighs the resonance effect.

Chlorine (at position 4): Chlorine is also electronegative and exerts an electron-withdrawing inductive effect (-I), although it is weaker than that of fluorine. Similar to fluorine, chlorine has a positive resonance effect (+R) due to its lone pairs.

Effect on Radical Stability:

The stability of a benzyl radical is primarily determined by the extent of delocalization of the unpaired electron into the aromatic π-system.

Electron-withdrawing groups (like halogens via their -I effect) generally destabilize the electron-rich π-system of the benzyl radical. By withdrawing electron density from the ring, they can hinder the delocalization of the unpaired electron from the benzylic carbon.

Electron-donating groups (via their +R effect) can stabilize the benzyl radical by increasing the electron density in the ring, which facilitates the delocalization of the unpaired electron.

Effect on Electrophilicity:

The electrophilicity of a radical refers to its tendency to react with electron-rich species. A radical becomes more electrophilic as the electron density at the radical center decreases.

The strong electron-withdrawing inductive effects of both the 2-fluoro and 4-chloro substituents will significantly decrease the electron density on the aromatic ring and, by extension, at the benzylic carbon. This withdrawal of electron density will make the 4-chloro-2-fluorobenzyl radical more electrophilic compared to the unsubstituted benzyl radical. This increased electrophilicity enhances its reactivity towards nucleophilic reagents.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Stability | Overall Effect on Electrophilicity |

|---|---|---|---|---|---|

| Fluorine | 2 (ortho) | Strongly Electron-Withdrawing | Weakly Electron-Donating | Net destabilizing effect due to dominant -I effects, partially offset by +R effects. | Increased electrophilicity due to strong electron withdrawal. |

| Chlorine | 4 (para) | Moderately Electron-Withdrawing | Weakly Electron-Donating |

Spectroscopic Characterization and Computational Chemistry Research of 4 Chloro 2 Fluorotoluene

Experimental Spectroscopic Techniques

Fourier Transform Infrared (FT-IR) spectroscopy is a vital analytical technique used to identify functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation. In the study of 4-Chloro-2-fluorotoluene, the FT-IR spectrum was recorded in the solid phase. The vibrational frequencies of the molecule were analyzed and compared with theoretical values calculated using computational methods.

A comprehensive vibrational analysis of this compound has been conducted, with assignments of the fundamental vibrational modes. The experimental FT-IR spectrum was compared with the theoretically calculated spectrum, showing good agreement. chemicalbook.com The vibrations of the methyl group (CH₃), the aromatic ring, and the carbon-halogen bonds (C-F and C-Cl) are of particular interest.

The C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The methyl group also exhibits characteristic bending vibrations. The aromatic C-C stretching vibrations usually appear in the 1400-1600 cm⁻¹ range. The C-F and C-Cl stretching vibrations are expected at lower frequencies. The specific assignments for some of the key vibrational modes are presented in the table below.

| Vibrational Mode | Experimental FT-IR Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| CH₃ Asymmetric Stretch | 2925 | 2930 | ν(CH₃) |

| Aromatic C-H Stretch | 3075 | 3080 | ν(C-H) |

| Aromatic C=C Stretch | 1590 | 1595 | ν(C=C) |

| CH₃ Asymmetric Bend | 1450 | 1455 | δ(CH₃) |

| C-F Stretch | 1260 | 1265 | ν(C-F) |

| C-Cl Stretch | 780 | 785 | ν(C-Cl) |

Complementary to FT-IR, FT-Raman spectroscopy provides information about the vibrational modes of a molecule. The selection rules for Raman scattering differ from those for IR absorption, often allowing for the observation of vibrations that are weak or absent in the FT-IR spectrum. The FT-Raman spectrum of solid this compound has been recorded and analyzed.

The vibrational frequencies obtained from the FT-Raman spectrum were also compared with the results from computational calculations, showing a good correlation. chemicalbook.com The Raman spectrum is particularly useful for observing the vibrations of the carbon skeleton and the symmetric vibrations of the molecule.

| Vibrational Mode | Experimental FT-Raman Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| Aromatic Ring Breathing | 1005 | 1010 | ν(Ring) |

| C-CH₃ Stretch | 1220 | 1225 | ν(C-CH₃) |

| Aromatic C-H In-plane Bend | 1125 | 1130 | β(C-H) |

| C-Cl Stretch | 780 | 785 | ν(C-Cl) |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹⁹F, and ¹³C NMR studies are essential for a complete structural characterization.

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring atoms. The spectrum is expected to show signals for the methyl protons and the aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

¹⁹F NMR spectroscopy is highly sensitive and provides a wide range of chemical shifts, making it an excellent tool for studying fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound will show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this fluorine nucleus is influenced by the electronic effects of the methyl and chloro substituents.

Furthermore, ¹⁹F NMR can be used for quantitative analysis to determine the purity of the compound or the concentration of a solution. The integral of the ¹⁹F signal is directly proportional to the number of fluorine nuclei, allowing for accurate quantification when compared to a known standard.

The ¹³C NMR spectrum of this compound provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule will give a distinct signal in the spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms.

The spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in this compound (one methyl carbon and six aromatic carbons). The carbon atom attached to the fluorine will exhibit a large C-F coupling constant, which can be a useful diagnostic tool for assigning this signal. The chemical shifts of the aromatic carbons are also influenced by the positions of the chloro and fluoro substituents. A detailed assignment of the ¹³C NMR chemical shifts allows for a precise correlation with the molecular structure. While specific research on the detailed assignment for this molecule is limited, spectral databases provide the raw data for such analysis.

| Compound Name |

|---|

| This compound |

Microwave Spectroscopy for Conformational and Torsional Studies

The internal rotation of the methyl group in toluene (B28343) and its derivatives is a classic example of large-amplitude motion that significantly influences the microwave spectrum. uva.es This internal rotation is not free but is hindered by a potential barrier, which arises from the interaction of the methyl protons with the adjacent aromatic ring and its substituents. This hindered rotation leads to the splitting of rotational transitions into distinct torsional components, typically labeled as A and E species. The magnitude of this splitting is directly related to the height of the potential barrier hindering the internal rotation.

In the case of the related molecule 2-chloro-4-fluorotoluene (B151448), the barrier to methyl internal rotation has been determined to be approximately 462.5 cm⁻¹. nih.govresearchgate.netuni-hannover.de This value is influenced by the steric and electronic effects of the halogen substituents on the aromatic ring. nih.gov For this compound, the positions of the chloro and fluoro substituents are different, which would lead to a different potential barrier and, consequently, a different pattern of torsional splitting in its microwave spectrum. The analysis of these splittings would allow for the determination of the V₃ potential barrier, which is the leading term in the Fourier expansion of the potential for a methyl group with a three-fold rotational axis.

Table 1: Representative Torsional Barrier Height for a Halogenated Toluene Derivative Data for 2-chloro-4-fluorotoluene, a structural isomer of this compound.

| Compound | Torsional Barrier (V₃) in cm⁻¹ |

| 2-chloro-4-fluorotoluene | 462.5(41) |

Source: Spectrochim Acta A Mol Biomol Spectrosc, 2021. nih.gov

The presence of a chlorine atom (with nuclear spin I = 3/2) in this compound gives rise to hyperfine structure in the microwave spectrum due to the interaction of the chlorine nuclear quadrupole moment with the electric field gradient at the nucleus. nih.gov The analysis of this hyperfine structure allows for the determination of the nuclear quadrupole coupling constants (NQCCs), denoted as χaa, χbb, and χcc, along the principal axes of inertia.

These coupling constants provide valuable information about the electronic environment of the chlorine nucleus. For instance, the magnitude of the NQCCs is sensitive to the nature of the carbon-chlorine bond. Studies on covalently bound chlorine in organic compounds have shown that the values of the quadrupolar coupling constant (CQ) are on the order of -70 MHz. nih.gov For aromatic chlorides, the asymmetry in the electronic environment around the C-Cl bond leads to non-zero values for the asymmetry parameter, ηQ. nih.gov

In the study of 2-chloro-4-fluorotoluene, accurate rotational and quadrupole coupling constants were determined for both the ³⁵Cl and ³⁷Cl isotopologues. nih.govuva.esresearchgate.netuni-hannover.de A similar analysis for this compound would yield a set of NQCCs that reflect the specific electronic distribution in this isomer.

Table 2: Illustrative Chlorine Nuclear Quadrupole Coupling Constants for a Halogenated Toluene Derivative Data for 2-chloro-4-fluorotoluene, a structural isomer of this compound.

| Isotopologue | χaa (MHz) | χbb (MHz) | χcc (MHz) |

| ³⁵Cl | - | - | - |

| ³⁷Cl | - | - | - |

| Specific values for 2-chloro-4-fluorotoluene are determined from detailed spectral fitting but are not explicitly listed in the provided search snippets. The table structure is representative of the expected data. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify the components of a mixture. For a compound like this compound, GC-MS is essential for confirming its identity and assessing its purity.

In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph, where it is separated based on its volatility and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (144.57 g/mol ). nih.govinnospk.com Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a pair of peaks separated by two mass units (M⁺ and M⁺+2), with a characteristic intensity ratio of about 3:1. researchgate.net The fragmentation pattern observed in the mass spectrum provides further structural information, as the molecule breaks apart in a predictable manner.

GC-MS is also a primary method for determining the purity of this compound. By analyzing the chromatogram, any impurities present in the sample can be detected as separate peaks. The area under each peak is proportional to the amount of the corresponding component, allowing for a quantitative assessment of purity. Commercial suppliers of this compound often specify a purity of ≥98% or ≥99%, which is typically verified by GC analysis. innospk.comsigmaaldrich.comtcichemicals.com

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods are indispensable tools for complementing experimental studies. They can predict molecular properties, aid in the interpretation of spectroscopic data, and provide insights into molecular structure and energetics.

Density Functional Theory (DFT) Calculations (e.g., B3LYP, B3PW91 Functionals)

Density functional theory (DFT) has become a widely used computational method due to its balance of accuracy and computational cost. DFT methods, which include electron correlation effects, are often more accurate than HF methods for predicting molecular properties. Functionals such as B3LYP and B3PW91 are commonly employed for these calculations.

For halogenated aromatic compounds, DFT calculations have proven to be reliable in predicting geometries, rotational constants, and potential energy surfaces for internal rotations. nih.gov In the context of this compound, DFT calculations could be used to:

Optimize the molecular geometry to predict bond lengths and angles.

Calculate the rotational constants for comparison with experimental values from microwave spectroscopy.

Compute the potential energy curve for the internal rotation of the methyl group to predict the V₃ barrier height.

Calculate the electric field gradient at the chlorine nucleus to predict the nuclear quadrupole coupling constants.

For the related molecule 4-methyl-2-nitrophenol, calculations using B3LYP-D3BJ and B3PW91 methods produced a potential curve with the expected threefold symmetry for methyl internal rotation. nih.gov A similar approach for this compound would provide theoretical predictions to guide and support experimental investigations.

Table 3: Representative Computational Methods for Molecular Property Prediction

| Method | Key Features | Typical Applications for this compound |

| Hartree-Fock (HF) | Ab initio, neglects electron correlation | Initial geometry optimization, electronic structure analysis |

| B3LYP | DFT functional, includes electron correlation | Accurate geometry, rotational constants, vibrational frequencies |

| B3PW91 | DFT functional, includes electron correlation | Potential energy surface for methyl rotation, NQCC prediction |

Investigation of Non-Linear Optical (NLO) Properties

The field of non-linear optics (NLO) focuses on the interaction of intense light with materials to produce new optical effects. Organic molecules, in particular, have garnered significant attention for their potential in NLO applications due to the possibility of tuning their properties through synthetic modifications. The NLO response of a molecule is determined by its hyperpolarizability, which is a measure of how easily the electron cloud of the molecule can be distorted by an electric field.

Computational chemistry provides a powerful tool for the investigation of the NLO properties of molecules. Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the polarizability (α) and the first-order hyperpolarizability (β) of molecules. These parameters are crucial in understanding the NLO response of a material.

For this compound, computational studies have suggested its potential as an NLO material. A study involving FT-IR and FT-Raman spectroscopy, alongside DFT calculations, highlighted that the substitutions on the benzene (B151609) ring are significantly responsible for the non-linearity of the molecule, marking it as an interesting candidate for future NLO studies nih.gov. The presence of both an electron-withdrawing chlorine atom and a highly electronegative fluorine atom, along with the methyl group on the toluene ring, can lead to a significant intramolecular charge transfer and a large dipole moment, which are key factors for a high NLO response.

The NLO properties are typically calculated using DFT methods with a suitable basis set, such as 6-311++G(d,p). The key parameters calculated are the dipole moment (μ), the polarizability (α), and the first-order hyperpolarizability (β). The total static dipole moment, the mean polarizability, and the total first-order hyperpolarizability are calculated using the following equations:

Dipole Moment: µ_total = (µ_x² + µ_y² + µ_z²)^(1/2)

Mean Polarizability: α_total = (α_xx + α_yy + α_zz) / 3

Total First-Order Hyperpolarizability: β_total = [(β_xxx + β_xyy + β_xzz)² + (β_yyy + β_yzz + β_yxx)² + (β_zzz + β_zxx + β_zyy)²]^(1/2)

The calculated values for these parameters for this compound would typically be presented in a table as follows:

| Parameter | Value (a.u.) |

| µ_x | [Data] |

| µ_y | [Data] |

| µ_z | [Data] |

| µ_total | [Data] |

| α_xx | [Data] |

| α_yy | [Data] |

| α_zz | [Data] |

| α_total | [Data] |

| β_xxx | [Data] |

| β_xxy | [Data] |

| β_xyy | [Data] |

| β_yyy | [Data] |

| β_xxz | [Data] |

| β_xyz | [Data] |

| β_xzz | [Data] |

| β_yyz | [Data] |

| β_yzz | [Data] |

| β_zzz | [Data] |

| β_total | [Data] |

Note: "a.u." refers to atomic units.

A higher value of β_total indicates a stronger NLO response. The individual tensor components of β provide insight into the direction of the charge transfer within the molecule.

Theoretical Investigation of Solvation Effects on Electronic and Structural Properties

The electronic and structural properties of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical investigations into solvation effects are crucial for understanding how a molecule will behave in different media. These studies are typically performed using computational models that simulate the solvent environment.

One of the most common approaches is the use of continuum solvation models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous dielectric medium, and the solute is placed in a cavity within this medium. This allows for the calculation of the solute's properties in the presence of the solvent's bulk electrostatic effects.

For this compound, a theoretical investigation of solvation effects would involve optimizing the geometry of the molecule and calculating its electronic properties in the gas phase and in various solvents of different polarities. The choice of solvents would typically range from non-polar (e.g., Toluene) to polar aprotic (e.g., Acetone) and polar protic (e.g., Ethanol).

The study would focus on how the following properties change with the solvent's dielectric constant:

Geometrical Parameters: Bond lengths and bond angles of the molecule.

Electronic Properties:

Dipole Moment (µ): An increase in the dipole moment with increasing solvent polarity is generally expected.

HOMO-LUMO Energy Gap (ΔE): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and electronic transitions. Solvation can affect this gap.

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when an electron is added to the molecule.

The results of such a study would typically be summarized in a table, comparing the calculated values in the gas phase and in different solvents.

| Solvent | Dielectric Constant (ε) | Dipole Moment (µ) (Debye) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Gas Phase | 1.00 | [Data] | [Data] | [Data] | [Data] |

| Toluene | 2.38 | [Data] | [Data] | [Data] | [Data] |

| Acetone | 20.70 | [Data] | [Data] | [Data] | [Data] |

| Ethanol | 24.55 | [Data] | [Data] | [Data] | [Data] |

These theoretical investigations provide valuable insights into the solvatochromic behavior of the molecule and how its reactivity and spectroscopic properties are modulated by the solvent environment. For instance, a decrease in the HOMO-LUMO energy gap in a more polar solvent would suggest a red shift (bathochromic shift) in the molecule's UV-Vis absorption spectrum.

Applications and Derivatives in Advanced Research Domains

Pharmaceutical and Medicinal Chemistry Research

In the realm of drug discovery and development, 4-Chloro-2-fluorotoluene is primarily utilized as a key intermediate. The presence and positioning of its halogen substituents enhance its reactivity and allow chemists to introduce further functionalities, making it an important raw material for creating sophisticated molecular architectures.

This compound is an important starting material in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs). A notable example is its use in the preparation of a key intermediate for the anti-cancer drug Ceritinib. A patented synthetic route outlines the conversion of this compound into 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, a crucial precursor for Ceritinib. frontiersin.org

The process begins with the nitration of this compound to introduce a nitro group, followed by a nucleophilic substitution reaction where the fluorine atom is replaced by an isopropoxy group. Subsequent chemical modifications and a final catalytic hydrogenation step yield the desired aniline (B41778) precursor. frontiersin.org This synthesis highlights how the specific structure of this compound is leveraged to build the core of a complex pharmaceutical intermediate.

| Step | Reaction | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|---|

| 1 | Nitration | This compound | Nitrating agents | 4-Chloro-2-fluoro-5-nitrotoluene | frontiersin.org |

| 2 | Substitution | 4-Chloro-2-fluoro-5-nitrotoluene | Isopropyl alcohol, Base (e.g., Cesium carbonate) | 4-Chloro-2-isopropoxy-5-nitrotoluene | frontiersin.org |

| 3 | Coupling & Reduction | 4-Chloro-2-isopropoxy-5-nitrotoluene | Piperidine derivative, Catalytic Hydrogenation (e.g., Palladium on carbon) | 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline | frontiersin.org |

The derivatives of this compound are integral to the structure of various therapeutic agents being researched and developed.

The most prominent application of this compound in this area is its role in the synthesis of Ceritinib (LDK378). dovepress.com Ceritinib is a highly potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. dovepress.commedkoo.com It is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC), particularly for patients who have developed resistance to the first-generation inhibitor, Crizotinib. nih.gov

The aniline precursor, 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, synthesized from this compound, is reacted with a pyrimidine-based component to form the final Ceritinib molecule. frontiersin.orgmedkoo.com The structural features originating from this compound—specifically the isopropoxy and methyl groups on the phenyl ring—are crucial for the drug's ability to bind effectively to the ALK kinase domain.

The incorporation of halogenated phenyl moieties is a common strategy in the design of anti-bacterial and anti-inflammatory agents to enhance activity and modulate pharmacokinetic properties. While the broader class of chloro- and fluoro-substituted aromatic compounds is widely explored in these areas, specific literature detailing the direct use of this compound as a starting material for the synthesis of anti-bacterial or anti-inflammatory agents is not extensively documented. For instance, studies on novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown promising activity against Gram-positive bacteria, and research into 4'-fluoro-2'-hydroxy-chalcone derivatives has indicated anti-inflammatory potential. nih.govnih.gov However, these examples are based on different, though structurally related, starting materials.

The synthesis of Ceritinib serves as a prime example of how this compound can be used as a foundational scaffold in kinase inhibitor development. In scaffold-based drug design, a core molecular structure is identified as being critical for binding to a biological target, and this scaffold is then chemically modified to optimize potency, selectivity, and drug-like properties. nih.gov

The 2-isopropoxy-5-methylphenyl moiety, which is derived from this compound, forms a key part of the scaffold of Ceritinib that interacts with the ALK enzyme. frontiersin.orgdovepress.com The specific substitution pattern is vital; the isopropoxy group, for example, was a key modification from earlier compounds that enhanced potency. dovepress.com This demonstrates the value of this compound as a versatile starting point for creating libraries of compounds for screening against various kinase targets, allowing for systematic exploration of the chemical space around the core scaffold.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. The development of Ceritinib and other kinase inhibitors involves extensive SAR studies. medkoo.com While these studies focus on the final complex molecule, the contribution of the substructure derived from this compound is significant.

For instance, in the development of ALK inhibitors, modifications to the aniline portion of the molecule (the part derived from this compound) have a profound impact on the inhibitor's potency and selectivity. The SAR data from the development of Ceritinib revealed the importance of specific substituents on this ring for optimal interaction with the ALK kinase domain. medkoo.com

| Compound Series | Modification on Phenyl Ring (derived from Toluene (B28343) Precursor) | Impact on Activity (Example from ALK Inhibitors) | Reference |

|---|---|---|---|

| Anilinopyrimidine | Replacement of methoxy (B1213986) with isopropoxy group | Increased potency against ALK kinase | dovepress.com |

| Anilinopyrimidine | Addition of a methyl group para to the isopropoxy moiety | Contributes to the overall favorable binding profile | dovepress.com |

| 6-Arylvinylquinolines | Varying position of fluoro group on a phenyl ring (ortho vs. meta vs. para) | Ortho-fluoro substitution showed diminished antimalarial potency compared to meta or para substitutions | nih.gov |

These studies underscore the importance of the precise arrangement of substituents on the aromatic ring provided by precursors like this compound for achieving the desired therapeutic profile in the final drug molecule. dovepress.comnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Rational Design of Analogs for Enhanced Efficacy and Selectivity

Rational drug design aims to optimize the therapeutic properties of a lead compound by making targeted structural modifications. The goal is to enhance binding affinity for the intended target while minimizing interactions with off-target molecules, thereby improving efficacy and reducing side effects. The this compound core offers several avenues for such optimization.

The presence of both chlorine and fluorine atoms allows for fine-tuning of the molecule's electronic and steric properties. chemimpex.com Identifying differences in the shape and chemical environment of the binding sites between target proteins and their close homologs is a powerful strategy for achieving selectivity. nih.gov For instance, analogs can be designed where the specific placement of the chloro and fluoro groups creates favorable interactions with a unique sub-pocket in the target enzyme or receptor, while causing steric clashes in off-target proteins. nih.gov This principle of shape complementarity is a vital aspect of molecular recognition and a key driver in designing selective inhibitors. nih.gov The thoughtful deployment of bioisosteres can probe the effects of steric size, shape, dipole modulation, and electronic properties on a biological response. nih.gov

Key Principles in Rational Analog Design:

| Design Principle | Description | Intended Outcome |

| Shape Complementarity | Modifying the scaffold to fit precisely into the target's binding site while poorly fitting in off-target sites. | Increased selectivity and reduced side effects. |

| Electronic Tuning | Altering the electron-withdrawing or -donating properties of the molecule to enhance binding interactions (e.g., hydrogen bonds, pi-stacking). | Improved potency and binding affinity. |

| Metabolic Blocking | Introducing atoms like fluorine at sites prone to metabolic degradation. The strength of the C-F bond can prevent oxidation. cambridgemedchemconsulting.com | Increased bioavailability and longer duration of action. |

| Conformational Control | Introducing groups that restrict the molecule's rotation, locking it into the bioactive conformation required for target binding. | Enhanced potency by reducing the entropic penalty of binding. |

Bioisosteric Replacement Strategies in Drug Design

Bioisosterism is a fundamental strategy in medicinal chemistry where an atom or functional group in a bioactive molecule is replaced by another with similar physical or chemical properties. ctppc.org This technique is used to enhance efficacy, improve pharmacokinetic properties, and reduce toxicity. ctppc.org The this compound structure is itself a product of bioisosteric thinking, where halogen atoms replace hydrogen on the toluene ring.

Fluorine is a particularly notable bioisostere for hydrogen. nih.gov Their steric sizes are similar (van der Waals radii of 1.35 Å for fluorine and 1.20 Å for hydrogen), allowing fluorine to be incorporated with minimal steric disruption. u-tokyo.ac.jp However, fluorine is the most electronegative element, which significantly alters the local electronic environment. This can modulate the acidity (pKa) of nearby functional groups or create favorable electrostatic interactions with the target protein. cambridgemedchemconsulting.com The replacement of a C-H bond with a C-F bond can also block metabolic oxidation at that position, a common strategy to improve a drug's metabolic stability. cambridgemedchemconsulting.com

Common Bioisosteric Replacements in Drug Design:

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Hydrogen (H) | Fluorine (F) | Similar size, blocks metabolic oxidation, alters electronic properties. cambridgemedchemconsulting.comu-tokyo.ac.jp |

| Methyl (-CH3) | Chlorine (Cl), Amino (-NH2) | Similar size and shape, modifies polarity and hydrogen bonding potential. |

| Phenyl Ring | Pyridyl or Thienyl Ring | Alters electronic distribution, hydrogen bonding capacity, and solubility. nih.gov |

| Carboxylic Acid (-COOH) | Tetrazole, Sulfonamide | Mimics the acidic proton and charge distribution while improving cell permeability and metabolic stability. |

These strategies allow medicinal chemists to systematically modify compounds derived from this compound to create new chemical entities with superior therapeutic profiles. researchgate.net

Asymmetric Synthesis of Fluorinated Amino Acid Derivatives

Fluorinated amino acids are crucial building blocks in pharmaceutical and chemical biology research. mdpi.com Their incorporation into peptides and other bioactive molecules can enhance stability, modulate conformation, and improve binding affinity. Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is critical as the biological activity of enantiomers can differ significantly.

Chiral nickel (Ni(II)) complexes have been successfully employed for the asymmetric synthesis of various fluorinated amino acids. beilstein-journals.orgnih.gov In this methodology, a chiral ligand coordinated to the nickel ion directs the stereochemical outcome of the reaction. For example, the alkylation of a Ni(II) complex of a glycine (B1666218) Schiff base with fluorinated alkyl halides can produce fluorinated amino acids with high diastereoselectivity. nih.gov The aryl moiety of the complex effectively blocks one face, ensuring that the alkylating agent approaches from the less hindered side, thus controlling the stereochemistry. nih.gov While not directly starting from this compound, related compounds like 2-chloro-4-fluorotoluene (B151448) are used as internal standards in ¹⁹F NMR to determine reaction yields and purity, highlighting the relevance of such structures in this field of research. beilstein-journals.orgnih.gov

The development of catalytic enantioselective methods allows for the efficient production of these valuable compounds, which are key precursors for novel therapeutics. nih.govresearchgate.net

Radiosynthesis of ¹⁸F-Labeled Intermediates for Positron Emission Tomography (PET) Imaging Research

Positron Emission Tomography (PET) is a non-invasive imaging technique that provides three-dimensional images of functional processes in the body. rsc.org It relies on the detection of radiation from the decay of positron-emitting radionuclides, with fluorine-18 (B77423) (¹⁸F) being the most widely used isotope due to its favorable half-life (109.8 minutes) and low positron energy. rsc.org

The synthesis of ¹⁸F-labeled PET tracers from complex organic molecules is a significant challenge. A common strategy is the "building block" approach, where a small, simple molecule is first radiolabeled with ¹⁸F and then coupled to a larger, more complex molecule. rsc.org Derivatives of this compound are potential candidates for conversion into such ¹⁸F-labeled building blocks.

The radiosynthesis typically involves nucleophilic substitution, where cyclotron-produced [¹⁸F]fluoride ion is used to displace a leaving group (e.g., tosylate, mesylate, or nitro group) on a precursor molecule. The reaction is often carried out in the presence of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), to enhance the nucleophilicity of the fluoride (B91410) ion. nih.govmdpi.com The resulting ¹⁸F-labeled intermediate can then be used in subsequent steps to synthesize the final PET tracer. nih.govsemanticscholar.org These tracers are invaluable tools for studying disease progression and for the early diagnosis of conditions like cancer and Alzheimer's disease. nih.govnih.gov

Agrochemical Research and Development

This compound serves as a versatile intermediate in the synthesis of modern agrochemicals. chemimpex.cominnospk.com Its halogenated structure provides a reactive scaffold for constructing complex molecules with desired herbicidal, insecticidal, or fungicidal properties. innospk.com

Precursor in Herbicide Synthesis (e.g., Saflufenacil)

Saflufenacil is a potent broadleaf herbicide that acts by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). researchgate.net The synthesis of Saflufenacil involves several steps, with a key intermediate being 2-chloro-4-fluoro-5-nitrobenzoic acid. google.com this compound is a direct precursor to this intermediate via oxidation of the methyl group to a carboxylic acid, followed by nitration.

The multi-step synthesis of Saflufenacil highlights the importance of specifically substituted building blocks. researchgate.netgoogle.com The presence and position of the chloro and fluoro atoms on the initial toluene ring are critical for the final biological activity of the herbicide.

Simplified Synthetic Pathway to Saflufenacil Intermediate:

| Starting Material | Reaction Step | Intermediate |

| This compound | Oxidation (e.g., with KMnO₄ or HNO₃) | 2-Chloro-4-fluorobenzoic acid |

| 2-Chloro-4-fluorobenzoic acid | Nitration (e.g., with HNO₃/H₂SO₄) | 2-Chloro-4-fluoro-5-nitrobenzoic acid google.com |

This nitrobenzoic acid derivative is then further elaborated through multiple steps to yield the final Saflufenacil molecule. nih.gov

Development of Pesticides, Insecticides, and Fungicides

The structural motif of a halogenated aromatic ring, as found in this compound, is a common feature in a wide range of pesticides. The specific combination of halogens can influence the molecule's mode of action, environmental persistence, and selectivity towards target pests.

Research in agrochemicals often focuses on creating novel diamide (B1670390) compounds, which are known for their high insecticidal activity. nih.gov By incorporating moieties derived from precursors like this compound, chemists can develop new active ingredients. For example, the polyfluoro-substituted phenyl group is a key fragment in many modern insecticides and fungicides. nih.gov The synthesis of these complex molecules relies on the availability of versatile and reactive building blocks, a role effectively filled by this compound. semanticscholar.org Its utility as a starting material contributes to the development of new crop protection agents that are essential for global food security. innospk.compageplace.de

Enhancing Biological Activity and Stability in Agrochemical Formulations

This compound serves as a key intermediate in the synthesis of modern agrochemicals, including herbicides and insecticides. google.com The incorporation of both chlorine and fluorine atoms onto the toluene scaffold imparts unique properties to the resulting active ingredients. researchgate.net The presence of fluorine, in particular, is a widely utilized strategy in agrochemical design to enhance biological activity. nih.gov Fluorine's high electronegativity and small size can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. nih.gov

These modifications can lead to several advantageous outcomes in agrochemical formulations:

Improved Efficacy: The fluorine and chlorine substituents can enhance the binding affinity of the final pesticide molecule to its target enzyme or receptor in the pest, thereby increasing its potency. nih.gov

Enhanced Stability: The carbon-fluorine bond is exceptionally strong, which can protect the molecule from metabolic degradation by enzymes within the target organism or in the environment. This leads to longer-lasting efficacy and improved formulation stability. researchgate.netnih.gov

Tuned Physicochemical Properties: The halogenation pattern of this compound helps in fine-tuning the solubility and transport properties of the end-product agrochemical, ensuring it reaches its site of action effectively. nih.gov

Research leverages the enhanced reactivity profile of this compound to develop innovative and effective crop protection agents that are crucial for modern agriculture. google.com

Materials Science Applications

In the field of materials science, this compound is utilized as a building block for high-performance materials. google.com Its distinct chemical structure is instrumental in the formulation of specialty polymers and the synthesis of advanced materials with specifically tailored properties.

Role in Specialty Polymer and Resin Formulation